An In-depth Technical Guide to the Chemical and Physical Properties of Rolitetracycline Nitrate
An In-depth Technical Guide to the Chemical and Physical Properties of Rolitetracycline Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Rolitetracycline nitrate. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.
Chemical Properties
Rolitetracycline nitrate is a semi-synthetic, broad-spectrum tetracycline antibiotic. It is the nitrate salt of Rolitetracycline, which is a prodrug of tetracycline.[1] The chemical structure and key identifiers are summarized below.
| Property | Value | Source |
| IUPAC Name | (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;nitric acid | [2] |
| Molecular Formula | C27H34N4O11 | [2] |
| Molecular Weight | 590.6 g/mol | [2] |
| CAS Number | 7681-32-5 | [3] |
| Parent Compound | Rolitetracycline (CAS: 751-97-3) | [2] |
Physical Properties
The physical characteristics of Rolitetracycline nitrate are crucial for its formulation and delivery. Available quantitative data is presented in the following tables.
Melting Point
| Compound | Melting Point (°C) |
| Rolitetracycline | 163.5 |
Solubility
Rolitetracycline nitrate is known to be highly soluble in water.[4] This high water solubility makes it suitable for parenteral administration.[4] Quantitative solubility data in various solvents is summarized below.
| Solvent | Solubility |
| Water | 555,000 mg/L[5] |
| Water | 10 mg/mL (with sonication and warming)[1][6] |
| Ethanol | Partially Soluble[7] |
| Methanol | Partially Soluble[7] |
| DMSO | < 1 mg/mL (insoluble or slightly soluble)[6] |
Stability
Rolitetracycline nitrate is susceptible to degradation, particularly in solution, with pH and temperature being critical factors. It is reported to be more stable under acidic conditions.[4] The degradation of rolitetracycline has been studied, and it can undergo hydrolysis.[8] In alkaline solutions (pH > 10.5), the degradation rate is second-order with respect to the hydroxide ion concentration.[8][9]
Mechanism of Action
Rolitetracycline, the active moiety of Rolitetracycline nitrate, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It passively diffuses through porin channels in the bacterial membrane and then reversibly binds to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.
Caption: Mechanism of action of Rolitetracycline nitrate.
Experimental Protocols
Detailed experimental protocols for determining the physical properties of active pharmaceutical ingredients are crucial for reproducible research.
Determination of Melting Point (General Protocol based on USP <741>)
Objective: To determine the melting range of a solid substance.
Apparatus:
-
Capillary melting point apparatus
-
Capillary tubes (closed at one end)
-
Thermometer calibrated against USP reference standards
Procedure:
-
Sample Preparation: The sample is finely powdered and dried in a vacuum desiccator.
-
Capillary Tube Filling: The dry powder is packed into a capillary tube to a height of 2.5-3.5 mm.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rate of approximately 1°C per minute.
-
The temperature at which the substance is first observed to liquefy (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting range.
-
Determination of Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in a specific solvent.
Materials:
-
Rolitetracycline nitrate powder
-
Solvent of interest (e.g., water, ethanol, DMSO, methanol)
-
Stoppered flasks or vials
-
Orbital shaker or other agitation device
-
Centrifuge or filtration apparatus (e.g., 0.45 µm filter)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
An excess amount of Rolitetracycline nitrate is added to a known volume of the solvent in a stoppered flask.
-
The flask is placed in a constant temperature bath (e.g., 25°C or 37°C) on an orbital shaker.
-
The mixture is agitated until equilibrium is reached (typically 24-48 hours, to be determined by preliminary experiments).
-
After agitation, the suspension is allowed to stand to allow undissolved solids to settle.
-
A clear aliquot of the supernatant is carefully removed and either centrifuged or filtered to remove any remaining solid particles.
-
The concentration of Rolitetracycline nitrate in the clear supernatant is determined using a validated analytical method.
Caption: General workflow for solubility determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rolitetracycline nitrate | C27H34N4O11 | CID 54698169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rolitetracycline nitrate | 7681-32-5 [chemicalbook.com]
- 4. ROLITETRACYCLINE | 751-97-3 [chemicalbook.com]
- 5. Rolitetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. toku-e.com [toku-e.com]
- 8. Kinetics of drug decomposition. Part 45. Logk--pH profile for rolitetracycline degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
